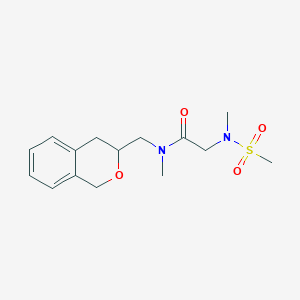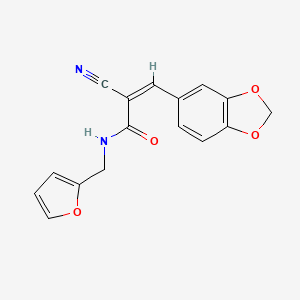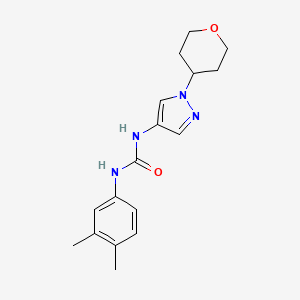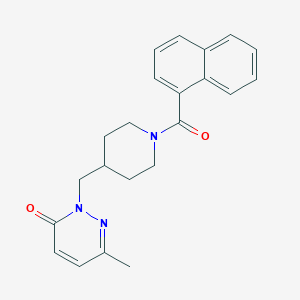
1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Isomers and Complexation Studies
- Substituent Effects in Pyrid-2-yl Ureas : Research has shown that pyrid-2-yl ureas exhibit different conformational isomers, with varying preferences based on the substituents. Electron-withdrawing substituents like 4-O(2)NC(6)H(4)- or 1-methylpyridinium-4-yl facilitate intermolecular complexation with cytosine, demonstrating substantial binding constants. This highlights the potential of such molecules in biomolecular interactions and complex formations (Chien et al., 2004).
Synthesis and Characterization in Polymer Chemistry
- New Methacryloyl Ureas with Hindered Piperidine Groups : Synthesis of new methacryloyl ureas incorporating hindered piperidine groups like 2,2,6,6-tetramethylpiperidin-4-yl shows significance in polymer chemistry. These compounds exhibit potential in forming homopolymers and copolymers with styrene, contributing to the development of novel polymer materials with specific properties (Ling & Habicher, 1998).
Chemical Transformations and Crystal Structures
Regioselectivity in Pyridinylidene Derivatives : Studies on quaternized pyridin-3-ylidene derivatives reveal high regioselectivity in reactions with 1,3-dicarbonyl compounds. Such chemical transformations result in compounds like 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides, which are crucial in understanding the structural dynamics and reactivity of heterocyclic compounds (Shestopalov et al., 1991).
Crystal Structure Analysis : The crystal structure of compounds containing pyridine and piperidine groups, such as azimsulfuron, provides insights into the molecular geometry, hydrogen bonding, and other intermolecular interactions. This understanding is essential in the field of crystallography and drug design (Jeon et al., 2015).
properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c19-12-15-2-1-7-20-17(15)23-8-3-14(4-9-23)13-21-18(24)22-16-5-10-25-11-6-16/h1-2,7,14,16H,3-6,8-11,13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMKLDCQRDMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

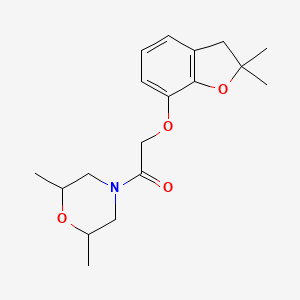

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2370885.png)
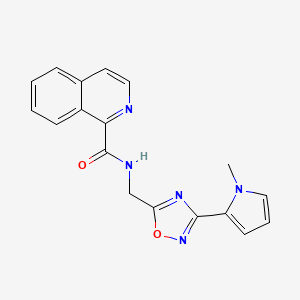
![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)
